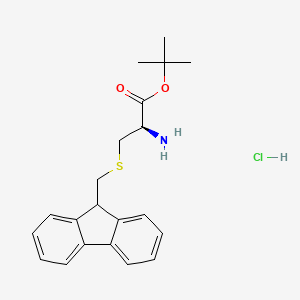
S-9-Fluorenylmethyl-l-cysteine tert-butyl ester hydrochloride
Übersicht
Beschreibung
“S-9-Fluorenylmethyl-l-cysteine tert-butyl ester hydrochloride” is a chemical compound used in scientific research. It is categorized under L-Amino Acids . The IUPAC name for this compound is "tert-butyl (2R)-2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoate;hydrochloride" .
Synthesis Analysis
The synthesis of this compound involves protecting group chemistry for the cysteine thiol group . The 9-fluorenylmethyl (Fm) group is a base-labile Cys protecting group first described in 1982 . Fm can be removed by NH3 in MeOH or 50% piperidine in DMF (2 h, RT) . Fm displays favorable properties for Boc SPPS; it is stable to TFA, TFMSA/TFA, boiling HCl (at 110 °C) .Molecular Structure Analysis
The molecular formula of this compound is C21H25NO2S·HCl . Its molecular weight is 391.90 . The InChI code for this compound is “InChI=1S/C21H25NO2S.ClH/c1-21(2,3)24-20(23)19(22)13-25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,22H2,1-3H3;1H/t19-;/m0./s1” and the canonical SMILES is "CC©©OC(=O)C(CSCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl" .Chemical Reactions Analysis
The compound is a completely HF-stable cysteine derivative . It has been tested on a solid phase synthesis of oxytocin . The 9-fluorenylmethyl (Fm) group can be removed by NH3 in MeOH or 50% piperidine in DMF (2 h, RT) .Physical And Chemical Properties Analysis
The compound is a white powder . It should be stored at 2-8 °C .Wissenschaftliche Forschungsanwendungen
Protective Groups in Peptide Synthesis
S-9-Fluorenylmethyl-l-cysteine tert-butyl ester hydrochloride plays a crucial role in peptide synthesis, particularly as a protective group for cysteine residues. Bodanszky and Bednarek (2009) explored the 9-fluorenylmethyl (Fm) group's potential in blocking the sulfhydryl function of cysteine, finding it resistant to acids and catalytic hydrogenation. This property makes it useful in synthesizing cysteinyl peptides with S-Fm protection, which can be cleaved by ammonia or organic bases like piperidine, highlighting its utility in the preparation of peptides with specific structural requirements Bodanszky & Bednarek, 2009.
Synthesis of Enantiopure Compounds
Aversa et al. (2005) demonstrated the use of l-cysteine as a starting product for generating transient sulfenic acids, which contribute to the formation of sulfoxides with biologically active residues. This process allows for the synthesis of enantiomerically pure compounds, showcasing the compound's role in creating biologically relevant molecules with high enantiomeric purity, essential for drug development and other applications Aversa et al., 2005.
Peptide Nucleic Acid Monomers
The synthesis of non-classical peptide nucleic acid monomers, such as S-Thyminyl-L-cysteine methyl ester hydrochloride, involves this compound. Tang et al. (2012) developed a high-yield method for synthesizing these monomers, which are crucial in genetic engineering and molecular biology research, demonstrating the compound's significance in advancing nucleic acid-based technologies Tang et al., 2012.
Fluorescent Labeling in Analytical Chemistry
Staffeldt, Brockmöller, and Roots (1991) explored the use of 9-fluorenylmethyloxycarbonyl chloride (FMOC) for fluorescent pre-column labeling of S-carboxymethyl-L-cysteine and its metabolites in urine and plasma samples. This application is crucial in analytical chemistry for the sensitive and specific detection of amino acids and their metabolites, facilitating studies in metabolism and pharmacokinetics Staffeldt et al., 1991.
Zukünftige Richtungen
The compound is used in scientific research, particularly in peptide and protein chemistry . It is expected that increasingly sophisticated strategies for the protection and subsequent deprotection of cysteine will be developed, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S.ClH/c1-21(2,3)24-20(23)19(22)13-25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,22H2,1-3H3;1H/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTMNHBEXLJQBX-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CSCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)-](/img/structure/B1414234.png)
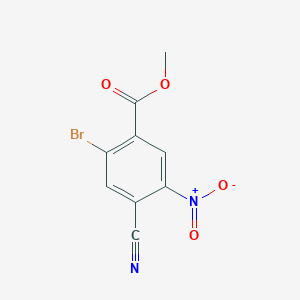
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one](/img/structure/B1414236.png)
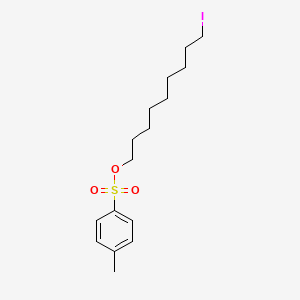
![methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate](/img/structure/B1414238.png)
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B1414239.png)
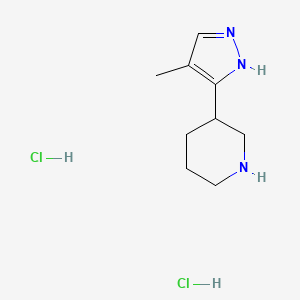
![3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1414245.png)
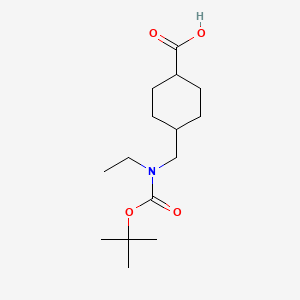


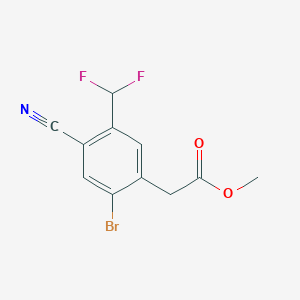
![Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate](/img/structure/B1414254.png)
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1414256.png)